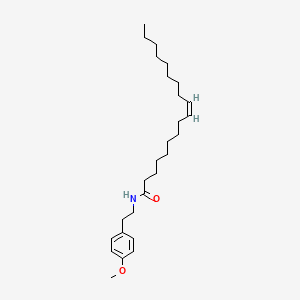

N-(4-methoxyphenethyl)oleamide

Description

Properties

Molecular Formula |

C27H45NO2 |

|---|---|

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(Z)-N-[2-(4-methoxyphenyl)ethyl]octadec-9-enamide |

InChI |

InChI=1S/C27H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)28-24-23-25-19-21-26(30-2)22-20-25/h10-11,19-22H,3-9,12-18,23-24H2,1-2H3,(H,28,29)/b11-10- |

InChI Key |

LWJMRSYDIYWZOL-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 4 Methoxyphenethyl Oleamide

Established Synthetic Routes for N-(4-methoxyphenethyl)oleamide

The creation of the amide bond in this compound can be achieved through several reliable synthetic pathways. The most common methods involve either a two-step esterification-amidation sequence or a one-pot reaction facilitated by coupling agents.

Coupling Reagent-Mediated Syntheses (e.g., DCC and DMAP)

A more direct approach to forming the amide bond is through the use of coupling reagents, which activate the carboxylic acid (oleic acid) to facilitate direct reaction with the amine (2-(4-methoxyphenyl)ethylamine). researchgate.netnih.gov This method avoids the need to first create an ester intermediate. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comanalis.com.my These reactions are often run in the presence of an additive or catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), to improve reaction rates and minimize side reactions like racemization. peptide.comanalis.com.mynih.gov

For instance, the synthesis of similar fatty acid amides, such as N-(4-methoxybenzyl)oleamide, has been successfully achieved using a combination of DCC and DMAP as catalysts. researchgate.netnih.gov The reaction proceeds by DCC activating the carboxylic acid group of oleic acid, forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide. DMAP acts as an acyl transfer agent, further accelerating the reaction. analis.com.myresearchgate.net While effective, a drawback of using DCC is the formation of a dicyclohexylurea byproduct, which is often insoluble and must be removed by filtration. peptide.com Water-soluble coupling agents like EDC are sometimes preferred for easier purification via aqueous extraction. peptide.comnih.gov The choice of solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), can also influence the reaction's efficiency. analis.com.my

Spectroscopic and Electrochemical Characterization Techniques in Synthetic Verification

Once synthesized, the identity and purity of this compound must be confirmed. This is accomplished using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for elucidating the molecular structure.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all parts of the molecule. For example, a broad signal around 5.53 ppm corresponds to the amide proton (N-H). The two protons on the double bond of the oleoyl (B10858665) chain appear as a multiplet around 5.34 ppm. Signals for the aromatic protons of the phenethyl group and the methoxy (B1213986) group (a singlet around 3.67 ppm) are also key identifiers.

The ¹³C NMR spectrum provides further confirmation, showing distinct peaks for the carbonyl carbon of the amide (around 174.47 ppm), the carbons of the double bond (around 130 ppm), and the carbons of the methoxy-substituted phenyl ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A very strong absorption band around 1638 cm⁻¹ is characteristic of the C=O stretch in a secondary amide. Other important bands include those for the N-H bond and the C-O stretch of the phenolic methyl ether at 1246 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. For this compound (formula C₂₇H₄₅NO₂), the protonated molecule [M+H]⁺ would show a peak at an m/z value of 416.35, confirming its molecular mass.

Electrochemical Characterization : Techniques like cyclic voltammetry and differential pulse voltammetry can be used to study the compound's redox properties. These methods provide information about the electrochemical behavior of the molecule, which can be related to its structure and potential electronic properties.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Finding | Corresponding Structural Feature | Reference |

|---|---|---|---|

| ¹H NMR | Signal at ~5.53 ppm (broad) | Amide N-H proton | |

| ¹³C NMR | Signal at ~174.47 ppm | Amide carbonyl carbon (C=O) | |

| IR | Strong absorption at ~1638 cm⁻¹ | Amide C=O stretching |

| MS | [M+H]⁺ peak at m/z 416.35 | Molecular weight of the compound | |

Strategies for Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is a key strategy for investigating how specific structural features influence its properties. This involves systematically modifying either the long lipid tail or the aromatic head of the molecule. pnas.orgnih.gov

Modifications of the Oleoyl Acyl Chain

The oleoyl group is a C18 monounsaturated fatty acyl chain, and its structure can be altered in several ways to create analogs. Research on other fatty acid amides has shown that changes to this chain can significantly impact molecular properties. pnas.org

Chain Length and Saturation : The length of the carbon chain can be shortened or lengthened. Analogs can be synthesized using other fatty acids, such as palmitic acid (C16, saturated) or stearic acid (C18, saturated), to explore the role of chain length and the presence of the double bond.

Double Bond Position and Geometry : The position of the cis-double bond at the 9th carbon is a key feature of the oleoyl chain. pnas.org Analogs could be synthesized with the double bond at different positions or with a trans geometry to probe the importance of this specific configuration.

Introduction of Functional Groups : Additional functional groups can be introduced into the acyl chain. For example, analogs with hydroxyl groups, such as N-(4-methoxybenzyl)ricinoleamide, have been synthesized to study the effect of such substitutions. nih.gov Other modifications could include the introduction of methyl groups or carbamates into the chain. pnas.org

Substitutions on the Phenethyl Moiety

Positional Isomers : The methoxy group is in the para (4-) position. Analogs with the methoxy group in the ortho (2-) or meta (3-) position could be synthesized to investigate the importance of substituent location. nih.gov

Varying Electronic Properties : The methoxy group is an electron-donating group. It can be replaced with other groups to systematically alter the ring's electronic character. Examples include using electron-withdrawing groups like nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃), or other electron-donating groups like methyl (CH₃). nih.gov

Halogen Substitution : Halogens such as fluorine (F) or chlorine (Cl) can be introduced at various positions on the phenyl ring. These substitutions can alter both steric and electronic properties and are a common strategy in medicinal chemistry. nih.gov

The synthesis of these analogs would follow the same established routes, such as coupling reagent-mediated synthesis, by starting with the appropriately substituted phenethylamine (B48288) derivative. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Main subject of the article |

| Oleic acid | Carboxylic acid precursor |

| 2-(4-methoxyphenyl)ethylamine | Amine precursor |

| Methyl oleate (B1233923) | Ester intermediate |

| p-Toluenesulfonic acid | Acid catalyst for esterification |

| Sodium methoxide | Base catalyst for amidation |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling reagent |

| 4-(dimethylamino)pyridine (DMAP) | Coupling catalyst/additive |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling reagent |

| 1-hydroxybenzotriazole (HOBt) | Coupling additive |

| N-(4-methoxybenzyl)oleamide | Similar compound/analog |

| N-(4-methoxybenzyl)undec-10-enamide | Acyl chain modified analog |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Acyl chain modified analog |

| Palmitic acid | Potential acyl chain precursor |

| Stearic acid | Potential acyl chain precursor |

| N-phenethylnormorphine | Example of N-phenethyl substituted molecule |

Stereochemical Considerations in Analog Development

The stereochemistry of this compound analogs, particularly concerning the fatty acid component, plays a critical role in their biological activity. Research on oleamide (B13806) and its derivatives has consistently highlighted the importance of the geometry and position of the double bond within the oleic acid backbone. pnas.orggoogle.comnih.govpnas.orgwipo.int

The naturally occurring oleic acid possesses a cis (or Z) configuration at the Δ9 position of the carbon chain. Studies have demonstrated that this specific stereochemical feature is crucial for the biological efficacy of many oleamide analogs. nih.govpnas.orgwipo.int Alterations to this configuration, such as the conversion to a trans (or E) isomer, have been shown to significantly diminish or completely abolish the compound's activity in various biological assays. pnas.org This underscores the strict structural requirements for the interaction of these molecules with their biological targets.

While the stereochemistry of the oleic acid portion has been a primary focus, the development of analogs has also involved modifications that can introduce new chiral centers. For example, the synthesis of (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide introduces a stereocenter at the 12th position of the fatty acid chain. pnas.orggoogle.com The specific stereoisomer, in this case, the (R)-isomer, was synthesized, indicating an awareness of the potential for stereoisomer-specific activity.

In the broader context of developing complex molecules, methods for achieving stereochemical control are well-established and include the use of chiral auxiliaries, asymmetric synthesis, and chiral resolution techniques. ijnc.ir For instance, chiral resolution using chiral acids or preparative high-performance liquid chromatography (HPLC) on a chiral support has been employed for the separation of enantiomers of related N-phenethyl analogs. The development of large-scale asymmetric synthesis has also been reported for complex molecules containing an N-(4-methoxyphenyl)ethyl amide moiety, achieving high diastereoselectivity.

Biosynthesis, Distribution, and Metabolism of N 4 Methoxyphenethyl Oleamide in Biological Systems

Endogenous Biosynthetic Pathways and Precursors

The endogenous synthesis of N-(4-methoxyphenethyl)oleamide has not been directly observed in biological systems. However, its structure, consisting of an oleic acid backbone linked to a 4-methoxyphenethylamine (B56431) moiety, allows for speculation on its potential biosynthetic pathways by drawing parallels with other well-characterized fatty acid amides.

The formation of an amide bond between a fatty acid and an amine is the core reaction for the synthesis of this compound. While the specific enzymes are unknown for this compound, several enzymatic processes in lipid biochemistry could potentially catalyze this reaction.

One plausible mechanism is direct enzymatic condensation, similar to processes catalyzed by lipases or other amidases. For instance, the enzymatic synthesis of oleamide (B13806) has been demonstrated using lipases, which catalyze the reaction between oleic acid and an amine source. researchgate.net It is conceivable that a similar enzyme could utilize oleic acid or an activated form, such as oleoyl-CoA, and 4-methoxyphenethylamine as substrates.

Another potential pathway is analogous to the biosynthesis of N-acylethanolamines (NAEs) like anandamide (B1667382). nih.gov This multi-step process typically involves the transfer of a fatty acid from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine, forming an N-acylphosphatidylethanolamine (NAPE). A specific phospholipase D then cleaves this intermediate to release the NAE. nih.gov A similar pathway for this compound would require a corresponding N-(4-methoxyphenethyl) phospholipid, which is not a known biological entity.

The biosynthesis of this compound would fundamentally depend on the biological availability of its two main precursors: oleic acid and 4-methoxyphenethylamine.

Oleic Acid : As one of the most common monounsaturated fatty acids in nature, oleic acid is abundant in animal and vegetable fats. In biological systems, it is readily available from the diet or can be synthesized de novo. Its availability is a fundamental aspect of lipid metabolism.

4-Methoxyphenethylamine : This compound is a trace amine. While its endogenous presence in mammals is less certain than that of other trace amines, its precursor, tyrosine, is a common amino acid. The enzymatic machinery for the synthesis of related biogenic amines from aromatic amino acids is well-established, involving decarboxylases and methyltransferases.

The regulation of any putative biosynthesis would likely be controlled at the level of enzyme expression and activity, as well as the localized concentration of the precursors.

| Putative Biosynthetic Precursors | Role in Synthesis | Biological Availability |

| Oleic Acid | Provides the C18 monounsaturated fatty acyl chain. | Abundant monounsaturated fatty acid derived from diet and de novo synthesis. |

| 4-Methoxyphenethylamine | Provides the amine head group for the amide bond. | A trace amine; its endogenous synthesis from tyrosine is plausible but not confirmed. |

Tissue and Cellular Distribution Patterns (in vitro and animal models)

Specific research on the tissue and cellular distribution of this compound is limited. However, based on its chemical structure and the distribution of related compounds and their metabolic enzymes, an inferred pattern can be proposed.

The molecule's long, unsaturated oleoyl (B10858665) chain confers significant lipophilicity, suggesting it would readily associate with lipid-rich environments such as cell membranes. This characteristic is shared with other macamides and endocannabinoids, which are known to interact with membrane-bound proteins. mdpi.comnih.gov Studies on related macamides suggest they possess properties that could allow for penetration of the blood-brain barrier, a critical feature for centrally acting neurological agents. mdpi.com

The distribution of enzymes that metabolize fatty acid amides, particularly Fatty Acid Amide Hydrolase (FAAH), provides further clues. FAAH is abundantly expressed in the central nervous system, including the neocortex, hippocampus, and cerebellum, as well as in peripheral tissues like the liver and skin. mdpi.comnih.govnih.gov The presence of this degradative enzyme in specific tissues suggests that its substrates, potentially including this compound, may act and be cleared in these locations. In mouse skin, FAAH is found in keratinocytes, melanocytes, and fibroblasts. nih.gov

Enzymatic Degradation and Metabolic Fate

The metabolic fate of this compound is predicted to follow the pathways established for other bioactive fatty acid amides, primarily involving enzymatic hydrolysis and potentially oxidative metabolism.

The primary enzyme responsible for the degradation of a wide range of fatty acid amides, including anandamide and oleamide, is Fatty Acid Amide Hydrolase (FAAH). nih.govgenecards.orgresearchgate.net FAAH is an integral membrane protein belonging to the serine hydrolase family. genecards.orgresearchgate.net It catalyzes the hydrolysis of the amide bond, breaking down the molecule into its constituent fatty acid and amine. genecards.org

Given the structural similarity of this compound to known FAAH substrates, it is highly probable that it is also catabolized by this enzyme. The reaction would yield oleic acid and 4-methoxyphenethylamine. The inhibition of FAAH has been shown to increase the levels of endogenous fatty acid amides, and this mechanism is a target for therapeutic intervention in pain and sleep disorders. mdpi.comnih.gov Related macamides have been shown to inhibit FAAH activity, suggesting they interact with this enzyme. researchgate.netnih.gov

In addition to hydrolysis by FAAH, other metabolic pathways could contribute to the degradation of this compound. The unsaturated oleoyl chain is a potential target for oxidative enzymes. For anandamide, which contains a polyunsaturated arachidonoyl chain, metabolism by cyclooxygenase-2 (COX-2), various lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases has been documented. researchgate.netnih.gov

These enzymes could introduce hydroxyl or epoxide groups onto the oleoyl backbone of this compound. Such oxidative modifications would increase the polarity of the molecule, facilitating its further metabolism and excretion. While direct evidence for the oxygenation of this compound is lacking, it represents a plausible metabolic route based on the fate of other unsaturated fatty acid amides.

| Key Enzymes in the Metabolism of this compound and Related Lipids | Function | Metabolic Outcome | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond. | Cleavage into oleic acid and 4-methoxyphenethylamine. | nih.govgenecards.orgresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Oxygenation of unsaturated fatty acid chains. | Formation of prostaglandin-like metabolites (potential). | researchgate.netnih.gov |

| Lipoxygenases (LOX) | Oxygenation of unsaturated fatty acid chains. | Formation of hydroxylated metabolites (potential). | researchgate.netnih.gov |

| Cytochrome P450s (CYP450) | Oxygenation/epoxidation of fatty acid chains. | Formation of hydroxylated or epoxidized metabolites (potential). | nih.gov |

Regulation of this compound Homeostasis and Dynamics

The steady-state levels and dynamic fluctuations of this compound, like other bioactive lipids, are believed to be meticulously controlled by a balance of biosynthetic and metabolic pathways. While direct research on the homeostatic regulation of this compound is limited, significant insights can be drawn from the extensive studies on structurally analogous N-acyl amides, particularly oleamide and the endocannabinoid anandamide. The regulation of this class of molecules is primarily governed by the activity of specific enzymes that catalyze their synthesis and degradation, as well as by the signaling pathways they influence.

The principal enzyme implicated in the catabolism of a wide array of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov This integral membrane enzyme is responsible for the hydrolysis of the amide bond, converting the N-acyl amide into its constituent fatty acid and amine, thereby terminating its signaling activity. nih.govnih.gov Given the structural similarity of this compound to known FAAH substrates, it is highly probable that FAAH plays a pivotal role in regulating its endogenous concentrations.

In support of this, a study on N-(3-methoxybenzyl)oleamide, a close structural analog, demonstrated its interaction with FAAH. mdpi.com This research suggests that such macamides may act as inhibitors of FAAH, thereby indirectly increasing the levels of other endogenous FAAH substrates like anandamide. mdpi.com This interaction highlights the potential for N-acyl amides with similar structures to be processed by the same enzymatic machinery.

FAAH is abundantly expressed in the nervous system and various peripheral tissues, including the liver, kidney, and reproductive system, indicating its widespread role in regulating N-acyl amide signaling throughout the body. mdpi.com The catalytic domain of FAAH, containing a Ser-Ser-Lys triad, is situated within the cell, and substrates access it through specific membrane and acyl chain binding channels. mdpi.com The efficiency of FAAH-mediated hydrolysis can vary depending on the structure of the N-acyl amide. genecards.org

Another enzyme, Peptidase M20 Domain Containing 1 (PM20D1), has been identified as a key regulator of a different class of N-acyl amides, the N-acyl amino acids. elifesciences.org PM20D1 is a secreted enzyme that can both synthesize and hydrolyze N-acyl amino acids, playing a role in regulating their circulating levels and influencing systemic energy homeostasis. elifesciences.orguniprot.org While PM20D1's substrate specificity appears to be more directed towards N-acyl amino acids, the existence of multiple enzymatic pathways for the regulation of different N-acyl amide families underscores the complexity of their homeostatic control. It is plausible that other, yet to be fully characterized, enzymes may also contribute to the metabolic regulation of this compound.

The dynamic regulation of this compound levels is likely influenced by various physiological and pathological conditions. For instance, studies on other N-acyl amides have shown that their concentrations in the brain can be altered in response to inflammatory stimuli. frontiersin.org This suggests that the biosynthesis and/or degradation of these lipids are responsive to cellular stress and signaling events, allowing for rapid modulation of their biological effects.

The signaling pathways activated by this compound would also be a crucial component of its homeostatic regulation, functioning through feedback mechanisms. While specific pathways for this compound are not fully elucidated, related N-acyl amides are known to interact with a variety of receptors, including cannabinoid receptors and transient receptor potential (TRP) channels. frontiersin.orgresearchgate.net The activation of these receptors can trigger downstream signaling cascades that could, in turn, modulate the activity of biosynthetic and metabolic enzymes, thus creating a feedback loop to maintain homeostasis.

Molecular Targets and Pharmacological Mechanisms of Action

Interactions with Endocannabinoid System Components

The endocannabinoid system (ECS) is a crucial modulatory system involved in regulating a wide array of physiological processes. mdpi.com It comprises cannabinoid receptors, endogenous bioactive lipids known as endocannabinoids (e.g., anandamide), and the enzymes that synthesize and degrade them. mdpi.com N-(4-methoxyphenethyl)oleamide is understood to exert its effects through multifaceted interactions with this system.

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor abundantly expressed in the central nervous system, where it plays a significant role in modulating neurotransmission. nih.gov Some synthetic derivatives of oleamide (B13806) have been identified as inhibitors of the CB1 receptor. While some studies suggest that macamides like this compound might directly bind to the CB1 receptor, others propose an indirect action by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which in turn increases the levels of the endogenous CB1 agonist, anandamide (B1667382). nih.govmdpi.com

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding can alter the receptor's conformation, thereby modulating the binding and/or signaling of the endogenous ligand. nih.gov Positive allosteric modulators (PAMs) can enhance the effects of the primary ligand, offering a potential therapeutic strategy with fewer side effects than direct agonists. researchgate.net The concept of allosteric modulation is a key area of research for cannabinoid receptors, aiming to fine-tune their activity. nih.govmdpi.com

Table 1: Investigated Interactions with CB1 Receptor

| Compound/Class | Interaction Type | Key Findings | References |

|---|---|---|---|

| This compound | Inhibitor | Listed as an inhibitor of CB1 in drug databases. | |

| Macamides (general) | Direct binding vs. FAAH inhibition | Theories point to either direct interaction with the CB1 receptor or indirect action via FAAH inhibition. | nih.govmdpi.com |

| Oleamide | Agonist | Acts as a selective endogenous agonist of CB1 receptors. | nih.gov |

| Allosteric Modulators | Positive/Negative Modulation | Bind to a topographically distinct site on the CB1 receptor to modulate orthosteric ligand effects. | nih.gov |

The Cannabinoid Receptor 2 (CB2) is primarily expressed in immune cells and is a key target in the endocannabinoid system for modulating inflammation and pain without the psychoactive effects associated with CB1 receptor activation. nih.govnews-medical.netnih.gov While this compound's direct interaction with CB2 is not as extensively documented as its effects on FAAH, the broader class of oleamide-related compounds has been studied for CB2 activity. For instance, oleamide itself does not show significant binding to CB2 receptors. nih.gov However, the development of selective CB2 agonists is a major focus of research for treating neuroinflammatory and neurodegenerative conditions. nih.govnih.gov The activation of CB2 receptors has been shown to suppress the activity of microglia, the primary immune cells of the central nervous system, thereby reducing neuroinflammation. nih.gov

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. nih.govmedchemexpress.comd-nb.info By inhibiting FAAH, the levels of these endogenous signaling lipids increase, leading to enhanced activation of cannabinoid receptors. nih.govjeffreydachmd.com This mechanism is considered a promising therapeutic strategy because it avoids the side effects associated with direct CB1 receptor agonists. nih.gov

This compound belongs to a class of compounds known as macamides, which have demonstrated FAAH inhibitory activity. nih.govjeffreydachmd.com The structural similarity of macamides to anandamide is thought to be the basis for their ability to bind to and inhibit FAAH. nih.gov Studies have shown that N-benzyl-oleamide, a related compound, inhibits FAAH with an IC50 value of 7.9 µM, and the presence of unsaturation in the fatty acid chain generally leads to greater inhibitory activity. researchgate.netresearchgate.net

In silico studies involving molecular docking and dynamics simulations have been used to investigate how macamides, including N-(3-methoxybenzyl)oleamide (a positional isomer of the title compound), interact with the FAAH enzyme. nih.govresearchgate.net These computational analyses suggest that these molecules have a strong energetic affinity for the enzyme. nih.govresearchgate.net

A key finding from these studies is a proposed "plugging" effect. nih.govresearchgate.netresearchgate.net It is hypothesized that the macamide molecule binds within the membrane access channel of the FAAH enzyme. nih.govresearchgate.net This channel is the entryway for the enzyme's natural substrates, like anandamide, to reach the catalytic site. mdpi.com By physically obstructing this channel, the macamide effectively prevents the substrate from being hydrolyzed, thus inhibiting the enzyme's activity. nih.govresearchgate.net

The inhibition of FAAH by compounds like this compound is expected to lead to an increase in the synaptic levels of anandamide. nih.govmdpi.com Anandamide is an endogenous ligand for cannabinoid receptors, and its elevated presence enhances the activity of the endocannabinoid system. nih.govjeffreydachmd.com This enhanced signaling is believed to be the underlying mechanism for many of the observed physiological effects of FAAH inhibitors, including potential neuroprotective effects. nih.govmdpi.comresearchgate.net By preventing the degradation of anandamide, FAAH inhibitors effectively prolong its signaling, which can be beneficial in conditions where endocannabinoid tone is dysregulated. nih.govmdpi.com

Table 2: FAAH Inhibition and its Consequences

| Mechanism | Description | Key Findings | References |

|---|---|---|---|

| FAAH Inhibition | Blockade of the primary enzyme responsible for anandamide degradation. | Macamides, structurally similar to anandamide, are effective FAAH inhibitors. | nih.govjeffreydachmd.com |

| "Plugging" Effect | Physical obstruction of the FAAH membrane access channel by the inhibitor. | In silico studies suggest this as a potential mechanism for FAAH inhibition by macamides. | nih.govresearchgate.netresearchgate.net |

| Increased Anandamide | Elevated levels of the endogenous cannabinoid anandamide due to reduced degradation. | This leads to enhanced endocannabinoid signaling and potential neuroprotective effects. | nih.govmdpi.comresearchgate.net |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Modulation of Other Receptor Systems

Beyond the endocannabinoid system, oleamide, the parent amide of this compound, has been shown to interact with other receptor systems. Notably, it acts as a positive allosteric modulator at serotonin (B10506) 5-HT₂ₐ and 5-HT₂₋ receptors. wikipedia.org Additionally, it has demonstrated the ability to stereoselectively block voltage-gated sodium channels. nih.gov These interactions with other neurotransmitter systems suggest that the pharmacological profile of this compound could be complex and not solely limited to its effects on the endocannabinoid system.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

While direct studies on this compound's interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are not prominent in the current body of scientific literature, research into its parent compound, oleamide (ODA), has identified it as a weak PPARγ ligand in vitro. d-nb.infomerckmillipore.com PPARs are ligand-activated transcription factors that play a crucial role in lipid metabolism and glucose homeostasis. nih.gov

In one study, oleamide was shown to bind to the ligand-binding domain of all three PPAR isotypes (α, β, and γ), with the most complete displacement of a fluorescent ligand observed for PPARγ. merckmillipore.com The half-maximal inhibitory concentration (IC50) for this binding was estimated to be 38 μM. merckmillipore.com Functionally, oleamide was found to transactivate PPARγ in Chinese hamster ovary cells and induce adipogenesis in 3T3-L1 murine fibroblasts at concentrations of 10 and 20 μM. merckmillipore.com These findings suggest that oleamide and potentially its derivatives could exert biological effects through the modulation of PPARγ. Other related N-acylethanolamines, such as palmitoylethanolamide, also mediate some of their anti-inflammatory effects through PPARα. nih.gov

Table 1: In Vitro Activity of Oleamide at PPARγ

| Assay Type | Cell Line/System | Measurement | Result |

|---|---|---|---|

| Ligand Binding | Cell-free fluorescent ligand competition | IC50 | 38 μM |

| Receptor Transactivation | CHO cells | Reporter gene activity | Significant activation at 10 and 50 μM |

Serotonin Receptor Modulation (e.g., 5-HT2A, 5-HT2C, 5-HT1A, 5-HT7)

The serotonergic system is another significant target for oleamide and its analogues, which often act as allosteric modulators. frontiersin.org Allosteric modulators bind to a site on the receptor that is different from the endogenous ligand's binding site, thereby altering the receptor's function.

5-HT2A and 5-HT2C Receptors: Oleamide has been shown to potentiate the effects of serotonin at 5-HT2A and 5-HT2C receptors. frontiersin.org The 5-HT2A receptor, a Gq/G11-coupled receptor, is a primary target for many psychedelic drugs and antipsychotics. mdpi.com Its activation is linked to neuronal excitation and cognitive processes. frontiersin.org The 5-HT2C receptor is also involved in mood, cognition, and appetite regulation. merckmillipore.com Recent research has focused on developing novel oleamide analogues as selective positive allosteric modulators (PAMs) for the 5-HT2C receptor or as dual 5-HT2C/5-HT2A PAMs. merckmillipore.com

5-HT1A and 5-HT7 Receptors: The sleep-inducing effects of oleamide in animal models appear to involve the serotonergic system, particularly the 5-HT1A receptor. nih.gov The effects of oleamide were blocked by 5-HT1A receptor agonists, and this blockade was reversed by a 5-HT1A antagonist. nih.gov 5-HT1A receptors are Gi/o-coupled, and their activation generally leads to a decrease in cellular cyclic AMP (cAMP) levels. targetmol.com In contrast, 5-HT7 receptors are Gs-coupled and their activation stimulates adenylyl cyclase activity, increasing cAMP levels. targetmol.com Oleamide has been found to potentiate responses at 5-HT7 receptors. lookchem.com The interplay between 5-HT1A and 5-HT7 receptors is complex, as they can form heterodimers, leading to intricate regulation of cellular signaling. wikipedia.org

Gamma-Aminobutyric Acid (GABAA) Receptor Modulation

Oleamide has been identified as a modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov It enhances GABA-induced currents, suggesting a positive allosteric modulatory effect. nih.govnih.gov Studies on recombinant human GABAA receptors expressed in oocytes demonstrated that oleamide modulated currents with a half-maximal effective concentration (EC50) of approximately 29 μM. nih.govnih.gov This modulation does not appear to occur at the known binding sites for benzodiazepines, barbiturates, or neurosteroids, suggesting that oleamide may act at a novel site on the GABAA receptor complex. nih.gov The modulation is stereoselective, with the naturally occurring cis-isomer being more active. dntb.gov.ua

Table 2: Modulatory Effect of Oleamide on GABAA Receptors

| Receptor Subtype | System | Measurement | Value |

|---|---|---|---|

| α1β2γ2L | Human GABAA receptors in oocytes | EC50 | 28.94 μM |

Other Putative G-Protein Coupled Receptors (GPCRs) and Orphan Receptors

The landscape of GPCRs includes many "orphan" receptors for which the endogenous ligand has not yet been identified. researchgate.netsynabs.be These receptors represent a significant untapped area for drug discovery. synabs.be N-acylethanolamines and related lipids are known to interact with several orphan GPCRs, such as GPR55 and GPR119. d-nb.inforesearchgate.net While this compound is listed as an investigative agent, its specific orphan receptor targets have not been deorphanized. The closely related compound oleamide is known to be a non-selective agent, interacting with multiple receptor systems. frontiersin.org The search for ligands for orphan receptors is an ongoing effort in pharmacology, utilizing techniques like reverse pharmacology and high-throughput screening to match receptors with their native or surrogate ligands. researchgate.netbmglabtech.com

Intracellular Signaling Cascades and Molecular Pathways

The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The modulation of cyclic nucleotide and protein kinase pathways is central to this process.

Cyclic Nucleotide (cAMP) Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key intracellular second messenger system. nih.gov The modulation of this pathway by this compound would likely be dependent on which G-protein-coupled receptor it interacts with. For instance, interaction with cannabinoid CB1 receptors or 5-HT1A receptors, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. targetmol.comCurrent time information in Bangalore, IN. Conversely, activation of Gs-coupled receptors, such as the 5-HT7 receptor, stimulates adenylyl cyclase and increases cAMP production. targetmol.com The cAMP pathway, through the activation of Protein Kinase A (PKA), can regulate a multitude of cellular functions, including gene transcription, metabolism, and cell growth. nih.govresearchgate.net

Protein Kinase Activation (e.g., ERK1/2)

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family and are critical components of intracellular signaling that regulate cell proliferation, differentiation, and survival. researchgate.net Cannabinoid receptors, which are potential targets for oleamide and its derivatives, are known to activate ERK1/2 signaling. researchgate.net Furthermore, studies on oleamide have shown that it can suppress the phosphorylation of ERK1/2 in lipopolysaccharide-stimulated macrophages, indicating an anti-inflammatory effect mediated through the inhibition of this pathway. nih.gov The activation or inhibition of the ERK1/2 pathway is often dependent on the specific receptor and cell type involved. researchgate.net

Ion Channel Modulation and Calcium Influx Mechanisms

The direct modulation of ion channels and subsequent effects on calcium influx by this compound are not yet extensively characterized in dedicated studies. However, the broader class of fatty acid amides, particularly the parent compound oleamide, has been shown to interact with various ion channels, suggesting potential mechanisms for its derivatives. Fatty acid amides can influence the activity of potassium (K+), sodium (Na+), and calcium (Ca2+) channels, which are crucial for regulating cellular excitability, neurotransmission, and other physiological processes. nih.gov

The interaction of fatty acids with ion channels can be either direct, by binding to the channel protein itself, or indirect, through modification of the lipid bilayer properties or by activating signaling cascades that in turn modulate channel function. nih.gov For instance, polyunsaturated fatty acids have been demonstrated to modulate cardiac Na+ channels, leading to a reduction in myocyte electrical excitability. nih.gov

A key area of interest is the modulation of Transient Receptor Potential (TRP) channels, a family of non-selective cation channels. Capsaicin, which shares structural similarities with some fatty acid amides, exerts its effects primarily through the TRPV1 receptor, a channel known for its high permeability to Ca2+ ions. icm.edu.pl This interaction is fundamental to its role in pain perception. icm.edu.pl The modulation of TRPV1 by related compounds suggests that this compound could potentially influence calcium influx through similar pathways. Furthermore, other compounds with structural resemblance have been shown to induce transient calcium influx in dorsal root ganglion (DRG) cells, an effect that is dependent on extracellular calcium and can be blocked by non-selective calcium channel blockers. nih.govresearchgate.net This influx is often a critical step in initiating downstream signaling events. nih.govresearchgate.net

Table 1: Effects of Related Compounds on Ion Channels and Calcium Influx

| Compound Class/Example | Affected Ion Channel(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Polyunsaturated Fatty Acids | Cardiac Sodium (Na+) Channels | Reduction of electrical excitability | nih.gov |

| Capsaicin (related structure) | TRPV1 | Activation, leading to Ca2+ influx | icm.edu.pl |

| N-Palmitoyl Glycine (N-acyl amide) | Non-selective cation channels | Induction of transient Ca2+ influx in DRG cells | nih.govresearchgate.net |

| Oleamide | Voltage-gated Ca2+ channels | Inhibition in superior cervical ganglions |

Influence on Cell-Cell Communication (e.g., Gap Junction Inhibition)

A significant pharmacological action of the parent compound, oleamide, is its ability to potently and selectively inhibit gap junction communication. nih.govnih.gov Gap junctions are specialized intercellular channels that allow for the direct passage of ions and small molecules (<1 kDa) between adjacent cells, playing a critical role in synchronizing cellular activity in tissues like the myocardium and central nervous system. nih.gov

Research has demonstrated that oleamide effectively blocks the transfer of dyes like Lucifer yellow between cultured rat glial cells, a standard assay for gap junction functionality. nih.gov This inhibition is dose-dependent, with maximal blockage observed at concentrations around 50 μM, and it is a rapid and reversible process. nih.gov Upon removal of oleamide, full gap junction communication is restored. nih.gov

Interestingly, this inhibitory effect is structurally specific. While oleamide, a cis-monounsaturated fatty acid amide, is a potent inhibitor, its trans-isomer (trans-oleamide) and the corresponding fatty acid (oleic acid) show no effect on glial cell dye coupling. nih.gov This highlights the importance of the amide headgroup and the cis-configuration of the double bond for this specific activity. However, studies on the structural requirements at the carboxamide terminus have shown a surprising tolerance for various substitutions. nih.gov A range of secondary and tertiary amides were also found to be potent inhibitors of gap junction-mediated dye transfer, indicating that the hydrogen bond-donating capability of the primary amide is not essential. nih.gov The trend generally favors smaller substituents on the amide nitrogen for maintaining high potency. nih.gov

Given that this compound is a secondary amide derivative of oleic acid, it falls into a chemical class with a demonstrated capacity for gap junction inhibition. The addition of the 4-methoxyphenethyl group to the amide nitrogen introduces a larger, more complex substituent. Based on the structure-activity relationship studies of related oleamide analogs, the size and nature of this substituent would be a critical determinant of its specific activity at the gap junction. nih.gov While direct experimental data on this compound is lacking, the foundational research on oleamide strongly suggests that a primary mechanism of action for this compound could involve the modulation of direct cell-cell communication pathways. nih.govnih.gov

Table 2: Research Findings on Gap Junction Inhibition by Oleamide

| Parameter | Observation | Cell Type | Reference(s) |

|---|---|---|---|

| Effectiveness | Potent and selective inhibition of gap junction communication. | Rat Glial Cells | nih.gov |

| Mechanism | Blocks transfer of microinjected Lucifer yellow dye. | Rat Glial Cells | nih.gov |

| Dose-Response | Half-maximal inhibition at ~20 µM; complete inhibition at 50 µM. | Rat Glial Cells | nih.gov |

| Time-Course | Half-maximal inhibition within 5 minutes at 50 µM. | Rat Glial Cells | nih.gov |

| Reversibility | Effect is completely reversible upon removal of the compound. | Rat Glial Cells | nih.govnih.gov |

| Structural Specificity | cis-double bond and amide headgroup are crucial; trans-isomer and oleic acid are inactive. | Rat Glial Cells | nih.gov |

| Amide Substitutions | Small secondary and tertiary amides retain or exceed potency of the primary amide (oleamide). | Rat Glial Cells | nih.gov |

Preclinical Biological Activities and Cellular Efficacy Studies

In Vitro Cellular Models and Assays for Mechanistic Elucidation

In vitro models are instrumental in dissecting the molecular mechanisms underlying the biological effects of N-(4-methoxyphenethyl)oleamide. These controlled laboratory environments allow for detailed investigation into the compound's interactions with specific cell types and molecular targets.

Cell Line-Based Investigations (e.g., CHO, Neuro-2a, U-87 MG)

Cultured cell lines provide a homogenous and reproducible system to study the cellular responses to this compound.

Chinese Hamster Ovary (CHO) Cells: CHO cell membranes that selectively express human CB1 or CB2 cannabinoid receptors have been used in radioligand binding assays to determine the affinity of various compounds for these receptors. ucl.ac.be

Neuro-2a (N2a) Cells: The Neuro-2a cell line, a mouse neuroblastoma line, is a valuable tool for neuroscience research, including the study of neuronal differentiation and neurotoxicity. ontosight.ainih.govresearchgate.net These cells have been employed in studies investigating the effects of various compounds on neuronal processes. ontosight.ai For instance, they have been used to study the cellular uptake of anandamide (B1667382) and the effects of its inhibitors. acs.org

U-87 MG Cells: The U-87 MG cell line, derived from a human malignant glioma, is widely used in neuro-oncology and neuroscience research. atcc.orgcytion.comebiohippo.com Studies have utilized U-87 MG cells to investigate the neuroprotective effects of macamides, which are structurally similar to endocannabinoids, against manganese-induced toxicity. researchgate.netresearchgate.net These investigations have explored the role of cannabinoid receptors in mediating these protective effects. researchgate.netresearchgate.net

Primary Cell Culture Responses (e.g., sensory neurons, dorsal root ganglion cells, macrophages)

Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines.

Sensory Neurons and Dorsal Root Ganglion (DRG) Cells: DRG neurons are the cell bodies of sensory nerves and are crucial for transmitting sensory information, including pain. iasp-pain.org Primary cultures of DRG cells are used to study the effects of compounds on neuronal excitability and signaling. iasp-pain.orgresearchgate.net For example, studies have investigated how certain lipids can modulate calcium influx in these neurons. researchgate.net The expression of various receptors and ion channels in these cells makes them a key model for pain research. iasp-pain.orgnih.govmdpi.com

Macrophages: As key players in the innate immune system, macrophages are involved in inflammation and tissue repair. nih.govfrontiersin.orgnih.gov Primary human monocyte-derived macrophages (MDMs) have been used to study how fatty acid amides like oleamide (B13806) influence macrophage polarization and inflammatory responses. nih.govfrontiersin.org Research has shown that oleamide can promote the M1 pro-inflammatory phenotype and increase the production of the cytokine IL-1β through activation of the NLRP3 inflammasome. nih.govfrontiersin.org

Biochemical Assays for Enzyme Inhibition and Receptor Binding Affinity

Biochemical assays are essential for quantifying the direct interaction of this compound with its molecular targets.

Enzyme Inhibition: A primary target of interest is Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide and other neuromodulatory fatty acid amides. mdpi.comnih.govacs.org Inhibition of FAAH can lead to increased levels of these endogenous signaling molecules, producing therapeutic effects such as analgesia. mdpi.comacs.orgnih.gov Various in vitro assays are used to screen for and characterize FAAH inhibitors. nih.govbioivt.com

Receptor Binding Affinity: The affinity of this compound and related compounds for cannabinoid receptors (CB1 and CB2) is a key area of investigation. ucl.ac.bemdpi.com Radioligand binding assays using cell membranes expressing these receptors are a standard method to determine the binding affinity of a compound. ucl.ac.be Some studies suggest that certain macamides may directly bind to the CB1 receptor, while others propose an indirect mechanism via FAAH inhibition. mdpi.comnih.gov

Ex Vivo Tissue Responses and Organ Bath Studies (e.g., Vasorelaxation in Mesenteric Arteries)

Ex vivo studies, using isolated tissues, bridge the gap between in vitro and in vivo research, allowing for the investigation of tissue-level responses in a controlled setting.

Organ bath studies are commonly used to assess the effects of compounds on vascular tone. For instance, the vasorelaxant effects of oleamide have been investigated in isolated rat mesenteric resistance arteries. nih.gov These studies have shown that oleamide can induce concentration-dependent vasorelaxation. nih.gov The mechanisms underlying this effect have been explored, revealing the involvement of nitric oxide (NO) and potassium channels. nih.gov Furthermore, the role of cannabinoid receptors in mediating these vascular responses has been examined. nih.gov

Table 1: Ex Vivo Vasorelaxation Data for Oleamide

| Parameter | Value | Tissue | Notes |

|---|---|---|---|

| EC50 for Vasorelaxation | 0.35 ± 0.26 µM | Rat Mesenteric Resistance Arteries | nih.gov |

| Maximal Relaxation | 63.2 ± 3.6% | Rat Mesenteric Resistance Arteries | nih.gov |

| Effect of L-NAME (NO inhibitor) | Significantly decreased vasorelaxation | Rat Mesenteric Resistance Arteries | nih.gov |

| Effect of TEA (K+ channel inhibitor) | Significantly decreased vasorelaxation | Rat Mesenteric Resistance Arteries | nih.gov |

In Vivo Animal Model Investigations of Molecular and Cellular Pathways

In vivo studies in animal models are crucial for understanding the integrated physiological effects of this compound and for validating the mechanisms identified in vitro and ex vivo.

Studies on Neurophysiological Pathways (e.g., Sleep Induction, Anxiolytic and Analgesic Mechanisms)

Animal models allow for the investigation of complex neurophysiological processes.

Sleep Induction: Oleamide was first identified as a sleep-inducing molecule from the cerebrospinal fluid of sleep-deprived cats. lookchem.comnih.gov In vivo studies have confirmed that oleamide can induce physiological sleep in animals. nih.govlookchem.com

Anxiolytic and Analgesic Mechanisms: The endocannabinoid system is known to play a role in regulating anxiety and pain. Inhibition of FAAH, which increases the levels of endogenous cannabinoids like anandamide, has been shown to produce analgesic effects in animal models of pain. nih.gov Similarly, compounds that modulate the endocannabinoid system have demonstrated anxiolytic effects in mice. acs.org Studies on oleamide have shown that it can reduce pain perception in rats. nih.gov

Metabolic and Energy Homeostasis Regulation in Animal Models

The hypothalamus is a critical brain structure, occupying a small fraction of the total brain weight but playing a massive role in physiological processes, including metabolic function. mdpi.com It is central to the neurobiological mechanisms that manage the body's energy balance. mdpi.com Within the hypothalamus, melanocortins, a class of neuropeptides, are fundamental to the central regulation of feeding and energy expenditure. mdpi.com These neuropeptides, which include anorectic (appetite-suppressing) and orexigenic (appetite-stimulating) molecules, are produced by specific neurons and act on various parts of the hypothalamus. mdpi.com

Compounds structurally similar to this compound, such as other fatty acid amides, are known to influence lipid metabolism and energy homeostasis. These molecules can enhance the transport of fatty acids into mitochondria, the cellular powerhouses, for beta-oxidation, a key process for generating ATP (adenosine triphosphate), the main energy currency of the cell. nih.gov This regulation of metabolic pathways is crucial for adapting to stress and its dysregulation is implicated in metabolic disorders. nih.gov Animal models have been instrumental in studying how these pathways are regulated and the effects of genetic alterations on cardiac and systemic metabolism. nih.gov For instance, macamides, which are structurally analogous to this compound, are suggested to interact with targets like PPARγ to regulate metabolism, energy homeostasis, cell differentiation, and inflammation. acs.org

Mechanistic Insights into Neuroprotective Effects (e.g., Protection Against Manganese-Induced Toxicity)

Manganese (Mn) is an essential element, but overexposure can lead to neurotoxicity, causing a condition known as manganism with symptoms that include irreversible motor and cognitive impairments. nih.gov Research has focused on finding neuroprotective compounds to mitigate this toxicity. nih.gov

Studies have shown that certain macamides, which are N-benzyl fatty acid amides structurally related to this compound, exhibit neuroprotective activity against manganese-induced toxicity. researchgate.netnih.gov For example, N-(3-methoxybenzyl)oleamide has demonstrated protective effects against Mn-induced damage in U-87 MG glioblastoma cells. researchgate.netnih.gov The neuroprotective mechanisms of these compounds are thought to be linked to the endocannabinoid system. nih.gov Some theories suggest that macamides may inhibit the fatty acid amide hydrolase (FAAH) enzyme, which would increase the levels of the endogenous cannabinoid anandamide, or they might bind directly to cannabinoid receptors like CB1. acs.orgnih.gov

Manganese exposure can disrupt energy and fatty acid metabolism and induce cell death. mdpi.com The neuroinflammatory response, particularly the activation of astrocytes, is a key mechanism of manganese-induced neurotoxicity. mdpi.com Compounds with antioxidant and anti-inflammatory properties, such as quercetin (B1663063) and anthocyanins, have shown promise in mitigating the adverse effects of manganese. nih.gov

Antimicrobial Activity and DNA Binding Studies of Related Derivatives

Research into derivatives of this compound has revealed potential antimicrobial applications. A study involving the synthesis of N-(4-methoxybenzyl)oleamide and its analogues investigated their ability to act as antimicrobial agents. researchgate.net These compounds were tested for their in vitro antimicrobial activity, and their interaction with calf thymus DNA (ctDNA) was evaluated through spectroscopic and molecular docking methods to understand their binding mechanism. researchgate.net

The findings indicated that these fatty acid amides could bind to DNA, with one derivative containing a hydroxyl group on the fatty acid chain showing the most potent antifungal and antibacterial activity. researchgate.net The interaction with DNA is a critical aspect, as many antimicrobial agents function by interfering with the genetic material of pathogens. actascientific.comnih.gov Studies on other heterocyclic compounds have also explored DNA binding as a mechanism for their antimicrobial and anticancer effects, often using techniques like UV-Vis absorption titration, viscosity measurements, and molecular docking to confirm an intercalative binding mode. actascientific.commdpi.com For instance, some silver(I) complexes have shown significant antimicrobial activity, which is thought to be related to their ability to bind to biomolecules like DNA and proteins. mdpi.com

| Compound/Derivative | Activity Investigated | Key Findings | Source |

|---|---|---|---|

| N-(4-methoxybenzyl)oleamide (and related derivatives) | Antimicrobial Activity & DNA Binding | Derivatives showed in vitro antimicrobial activity. A derivative with a hydroxyl group was the most potent. Compounds were found to bind to calf thymus DNA. | researchgate.net |

| Thiazole Derivatives | Antimicrobial & DNA Binding | Compounds bind to DNA in an intercalative mode with high binding constants, exhibiting antimicrobial activity against various bacteria and fungi. | actascientific.com |

| Silver(I) Complexes | Antimicrobial Activity & Biomolecule Binding | Showed significant activity against Gram-positive, Gram-negative bacteria, and Candida species. Binding affinity was higher for BSA than for DNA. | mdpi.com |

| Thiourea Derivatives | Antimicrobial & Enzyme Inhibition | Exhibited excellent activity against bacteria and fungi by acting as dual inhibitors of DNA gyrase and Topoisomerase IV. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques essential for modern drug discovery, allowing researchers to predict the biological activity of chemical compounds and identify the key structural features required for that activity. uokerbala.edu.iqnih.gov These methods help in designing new, more potent therapeutic agents by understanding the relationship between a molecule's structure and its function. biorxiv.orgfrontiersin.org

3D-QSAR models, for example, have been developed for various biological targets, yielding statistically significant models that can be used for virtual screening and lead optimization. nih.govmdpi.com Pharmacophore models define the essential steric and electronic features necessary for a molecule to interact with a specific receptor, acting as a 3D query to search large chemical databases for novel compounds. nih.govfrontiersin.org These approaches have been successfully applied to identify inhibitors for targets ranging from cyclin-dependent kinases (CDKs) to spleen tyrosine kinase (SYK), demonstrating their utility in accelerating drug development. frontiersin.orgnih.gov

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations, MM/PBSA Calculations)

To gain deeper insights into how compounds like this compound and its derivatives interact with their biological targets at a molecular level, a variety of computational methods are employed. frontiersin.orgscispace.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing information on binding affinity and interaction modes. frontiersin.orgmdpi.com It is widely used to screen large libraries of compounds and to understand the binding mechanisms, as seen in studies of macamide interactions with the FAAH enzyme and the binding of fatty acid amides to DNA. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, providing a more realistic view of the stability and conformational changes of a ligand-receptor complex. frontiersin.orgmdpi.com For instance, MD simulations have been used to confirm the stability of macamide-FAAH complexes and to validate the findings from molecular docking studies. acs.orgnih.govresearchgate.net

MM/PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of a ligand to a protein. This provides a more accurate estimation of the binding affinity than docking scores alone and has been used to confirm results from docking and MD simulations. acs.orgfrontiersin.org

These computational tools, often used in conjunction, form a powerful pipeline for identifying and optimizing potential drug candidates, as demonstrated in studies identifying inhibitors for various enzymes and receptors. biorxiv.orgfrontiersin.orgfrontiersin.org

| Computational Method | Purpose | Example Application | Source |

|---|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Studying macamide interactions with rFAAH; evaluating binding of fatty acid amides to DNA. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of protein-ligand complexes. | Confirming the stability of docked macamide-rFAAH complexes; evaluating conformational changes. | acs.orgnih.govresearchgate.net |

| MM/PBSA Calculations | Calculates binding free energy to estimate affinity. | Confirming docking results for macamide interactions with CB1 receptors. | acs.org |

| 3D-QSAR | Relates 3D structure to biological activity to guide inhibitor design. | Developing models for CDK2/4/6 inhibitors to enhance potency. | nih.gov |

Structural Determinants of Receptor Affinity and Enzyme Efficacy

The specific structural features of a molecule dictate its affinity for a receptor and its efficacy as an inhibitor or agonist. For N-acyl amides and related compounds, several structural elements are critical. The nature of the fatty acid chain, including its length and degree of unsaturation, plays a significant role. nih.gov For example, in a study of synthetic macamides, N-(3-methoxybenzyl)linoleamide (with two double bonds) showed a more potent anticonvulsant effect than the oleamide analogue (with one double bond). nih.govresearchgate.net

Analytical Methodologies for N 4 Methoxyphenethyl Oleamide Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Detection and Quantification

Chromatographic methods are fundamental for separating N-(4-methoxyphenethyl)oleamide from complex mixtures, such as reaction products or biological extracts, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound and related amide compounds. sielc.com For similar structures like N-(4-Methoxyphenyl)formamide, separation can be achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com Ultra-high-performance liquid chromatography (UHPLC), which uses columns with smaller particle sizes, offers faster analysis times and higher resolution, making it applicable for determining oleamides. nih.govdiva-portal.org The combination of a strong ion-pairing reagent with UHPLC can create a hybrid separation mode based on both charge and length, which is effective for complex samples. diva-portal.org

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for quantifying oleamides in biological fluids. lumirlab.comjmb.or.kr Due to the low volatility of this compound, a derivatization step is typically required prior to GC analysis. jfda-online.comrsc.org This process converts the analyte into a more volatile and thermally stable compound. jfda-online.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the amide group. lumirlab.comrsc.org A sensitive and reliable GC-MS assay for oleamide (B13806) has been developed using selective ion monitoring (SIM), allowing for the measurement of low nanogram quantities in samples like cerebrospinal fluid and plasma. lumirlab.com

Table 1: Chromatographic Conditions for Related Amides

| Parameter | HPLC for N-(4-Methoxyphenyl)formamide sielc.com | GC-MS for Oleamide lumirlab.com |

|---|---|---|

| Technique | Reverse-Phase HPLC | Gas Chromatography-Mass Spectrometry |

| Column | Newcrom R1 (C18) | Not specified |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid | Not specified |

| Detection | UV, MS-compatible with formic acid | Mass Spectrometry (Selective Ion Monitoring) |

| Derivatization | Not required | Required (e.g., silylation with BSTFA) |

| Application | Analysis and separation | Quantitative determination in biological fluids |

Mass Spectrometry-Based Characterization and Metabolite Profiling (e.g., ESI-MS, QqTOF)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound. It is also the primary technique for identifying and profiling its metabolites in biological systems.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing thermally unstable and polar molecules like this compound. mtoz-biolabs.com It is often coupled with liquid chromatography (LC-MS). In studies of the closely related N-(4-methoxybenzyl)oleamide, ESI-MS was used to confirm the compound's identity following synthesis. researchgate.netresearchgate.net The technique typically reveals the protonated molecule [M+H]⁺, providing direct confirmation of the molecular mass.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS): Tandem MS (MS/MS or MSn) experiments, where precursor ions are fragmented, provide detailed structural information. nih.govmtoz-biolabs.com This is crucial for distinguishing between isomers and identifying metabolites. High-resolution instruments like Quadrupole Time-of-Flight (QqTOF) provide highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. rsc.orgnih.gov For instance, a UPLC/Q-TOF-MS method was developed and validated for the quantification of oleamide, demonstrating excellent sensitivity with a limit of detection of 50.72 ng/mL. rsc.org

Metabolite Profiling: LC-MS/MS is the gold standard for metabolite profiling. After administration of this compound to an in vitro or in vivo system, extracts can be analyzed to detect compounds with related structures. The fragmentation patterns of these potential metabolites are compared to the parent drug to identify biotransformations such as hydroxylation, demethylation, or cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

NMR and IR spectroscopy are cornerstone techniques for the de novo structural elucidation and verification of synthesized this compound. jchps.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H NMR: The ¹H NMR spectrum confirms the presence of all proton environments in the molecule, from the long aliphatic chain of the oleoyl (B10858665) group to the aromatic protons of the methoxyphenethyl moiety. researchgate.net Key signals include the vinyl protons of the double bond (~5.3 ppm), the methoxy (B1213986) group protons, the aromatic ring protons, and the methylene (B1212753) protons adjacent to the amide nitrogen. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the proton data by showing all unique carbon atoms, including the carbonyl carbon of the amide (~173 ppm) and the olefinic carbons of the double bond (~129-130 ppm). mdpi.com

2D NMR: Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, confirming the exact assembly of the oleoyl and methoxyphenethyl parts through the amide linkage. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. libretexts.org The spectrum of this compound presents characteristic absorption bands that confirm its structure. researchgate.net A very strong band for the amide C=O stretching vibration is typically observed, along with bands for N-H stretching and bending, C-H stretching of the alkyl and aromatic parts, C=C stretching of the double bond, and C-O stretching of the methoxy group. slideshare.net

Table 2: Spectroscopic Data for this compound and Related Structures

| Technique | Feature | Characteristic Signal/Region | Reference |

|---|---|---|---|

| IR Spectroscopy | Amide I (C=O stretch) | ~1638 cm⁻¹ (very strong) | |

| ¹H NMR | Olefinic Protons (-CH=CH-) | ~5.3 ppm (multiplet) | nih.gov |

| ¹³C NMR | Amide Carbonyl (C=O) | ~173 ppm |

| ¹³C NMR | Olefinic Carbons (-C=C-) | ~129-130 ppm | nih.gov |

Radioligand Binding Assays for Receptor Interaction Studies

To understand the pharmacological mechanism of this compound, radioligand binding assays are used to investigate its interaction with specific protein targets, such as G-protein-coupled receptors (GPCRs). idrblab.netnih.gov These assays quantify the affinity of the compound for a receptor.

The basic principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes or intact cells) with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound, this compound. nih.govuni-regensburg.de

There are three main types of experiments:

Saturation Assays: These determine the affinity (Kd) of the radioligand for the receptor and the total number of binding sites (Bmax). nih.gov

Inhibition (Competition) Assays: These are the most common for screening new compounds. This compound competes with the radioligand for binding to the receptor. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to an inhibition constant (Ki), which reflects the affinity of this compound for the receptor. nih.gov Studies on related oleamides have used this approach to determine their affinity for targets like the cannabinoid CB1 receptor. nih.gov

Kinetic Assays: These measure the association (kon) and dissociation (koff) rate constants of the radioligand, providing insights into the binding dynamics. nih.gov

The results of these assays are crucial for identifying the molecular targets of this compound and guiding further pharmacological characterization. idrblab.net

Bioanalytical Method Validation for Complex Biological Matrices

Before a method can be used to generate reliable data from biological samples (e.g., plasma, urine, tissue homogenates), it must undergo rigorous validation. austinpublishinggroup.comeuropa.eu The validation process demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov For this compound, this would typically involve validating an LC-MS/MS or GC-MS method. asiapharmaceutics.info

Key validation parameters according to regulatory guidelines include: europa.eufda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. austinpublishinggroup.com

Accuracy: The closeness of the determined value to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of scatter between a series of measurements. It is evaluated as repeatability (intra-batch precision) and intermediate precision (inter-batch precision). europa.eu

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. rsc.org

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix. austinpublishinggroup.com

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

A full validation ensures that the quantitative data from pharmacokinetic or metabolic studies are reliable and can be used for regulatory submissions. europa.eu

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox properties of this compound. This characterization provides information on the compound's potential to undergo oxidation or reduction reactions.

In a typical setup, the electrochemical behavior of the compound is studied at a stationary electrode (e.g., glassy carbon) in a suitable solvent like acetonitrile, containing a supporting electrolyte. mdpi.com

Cyclic Voltammetry (CV): This technique involves scanning the potential of the electrode and measuring the resulting current. The resulting plot (voltammogram) can reveal the potentials at which the compound is oxidized or reduced and can indicate the reversibility of these processes.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis. By recording DPV curves at various concentrations of this compound, a linear relationship between peak current and concentration can be established, allowing for its quantification.

Electrochemical studies on this compound have been performed to characterize its anodic and cathodic behavior.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Methoxyphenyl)formamide |

| N-(4-methoxybenzyl)oleamide |

| Oleamide |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Off-Targets Beyond Canonical Systems

While N-(4-methoxyphenethyl)oleamide is known to interact with the cannabinoid receptor 1 (CB1), a comprehensive understanding of its full target profile is lacking. Future investigations should aim to identify additional molecular targets, both primary and secondary ("off-targets"), to construct a complete picture of its pharmacological activity. The endocannabinoid system is complex, involving multiple receptors, enzymes, and transporters. nih.gov It is plausible that this oleamide (B13806) derivative interacts with other components of this system, such as the CB2 receptor, or with entirely different signaling pathways.

Some oleamide derivatives have been shown to interact with targets like connexin 26, which is involved in gap junction intercellular communication. nih.gov This highlights the potential for this compound to have effects beyond the well-established cannabinoid signaling pathways. Techniques such as chemical proteomics could be instrumental in identifying these unknown interacting proteins, as has been demonstrated for other endocannabinoid system modulators. acs.org Identifying these off-targets is crucial for interpreting its cellular and in vivo effects accurately. acs.org

Identification of Undiscovered Biosynthetic or Metabolic Enzymes Specific to this compound

As a synthetic compound, this compound is not biosynthesized in the body. However, understanding its metabolic fate is critical. The primary enzyme responsible for the degradation of endogenous fatty acid amides like anandamide (B1667382) is fatty acid amide hydrolase (FAAH). nih.govwikipedia.org Given its structural similarity, it is highly probable that this compound is also a substrate for FAAH. mdpi.comnih.gov

The biosynthesis of endogenous N-acylethanolamines (NAEs) involves a multi-step process starting from membrane phospholipids. mdpi.comresearchgate.net Key enzymes in this pathway include N-acyltransferases and NAPE-hydrolyzing phospholipase D (NAPE-PLD). mdpi.com While this compound is not naturally produced, understanding the enzymes that metabolize it is key to predicting its duration of action and potential for drug-drug interactions. Future studies should focus on characterizing the specific enzymes responsible for its breakdown and identifying any unique metabolic pathways it may undergo.

Development of Advanced Pharmacological Probes and Imaging Agents for In Vivo Mechanistic Studies

To fully understand the in vivo behavior of this compound, the development of advanced research tools is essential. This includes the creation of radiolabeled versions of the molecule for use in positron emission tomography (PET) imaging. Such imaging agents would allow for non-invasive, real-time visualization of the compound's distribution, target engagement, and metabolism within a living organism. acs.org

Furthermore, the synthesis of fluorescently labeled analogs could enable high-resolution imaging of its subcellular localization and interaction with specific proteins in vitro. For example, fluorescently labeled oleamide derivatives have been used to study their interaction with connexin molecules at the plasma membrane and within intracellular compartments like the Golgi and endosomes. nih.gov These advanced probes would provide invaluable insights into the compound's mechanism of action at both the systemic and cellular levels.

Deeper Understanding of Structure-Efficacy Relationships Across Diverse Biological Activities and Species

The biological activity of fatty acid amides is highly dependent on their chemical structure. udl.cat A systematic exploration of the structure-activity relationships (SAR) for this compound is a critical area for future research. This involves synthesizing a series of analogs with modifications to both the fatty acid chain and the phenylethylamine headgroup to determine how these changes affect potency, selectivity, and efficacy at its molecular targets. ucl.ac.be

For instance, studies on other oleamide analogs have shown that modifications to the headgroup can significantly alter their activity, including their ability to act as positive allosteric modulators of serotonin (B10506) receptors. nih.gov Furthermore, the pharmacological effects of these compounds can vary between different species. mdpi.com Therefore, comparative studies across various animal models are necessary to establish a comprehensive understanding of how structural variations influence biological activity and to assess the translatability of findings to humans.

Integration into Systems Biology and Lipidomics Approaches for Comprehensive Pathway Mapping

To gain a holistic view of the physiological effects of this compound, it is essential to integrate its study into the broader frameworks of systems biology and lipidomics. Systems biology approaches can help to model the complex network of interactions that this compound influences, moving beyond a single target to understand its impact on entire signaling pathways and cellular processes.